2-methylpropyl N-(4-iodophenyl)carbamate
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Overview
Description
2-methylpropyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C11H14INO2 It is a derivative of carbamate, characterized by the presence of an iodophenyl group attached to the nitrogen atom of the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with isobutyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-iodoaniline+isobutyl chloroformate→2-methylpropyl N-(4-iodophenyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 2-methylpropyl N-(4-hydroxyphenyl)carbamate or 2-methylpropyl N-(4-aminophenyl)carbamate.
Oxidation Reactions: Products include N-oxide derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
2-methylpropyl N-(4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The iodophenyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl N-(4-bromophenyl)carbamate
- 2-methylpropyl N-(4-chlorophenyl)carbamate
- 2-methylpropyl N-(4-fluorophenyl)carbamate
Uniqueness
2-methylpropyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily replaced by other functional groups, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methylpropyl N-(4-iodophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWPBDDUDIYSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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